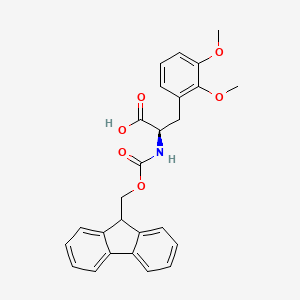

N-Fmoc-2,3-dimethoxy-D-phenylalanine

Description

Contextualizing Non-Natural Amino Acids in Modern Chemical Synthesis and Research

Non-natural amino acids (nnAAs), also known as non-proteinogenic amino acids, are amino acids that are not among the 20 genetically encoded by organisms for protein assembly. achemblock.comnih.gov Their significance in modern chemical synthesis and research is immense, as they offer a way to expand the chemical diversity of peptides and proteins far beyond what nature provides. mdpi.com These synthetic building blocks can be incorporated into peptide chains to introduce novel functionalities, enhance stability, and probe biological mechanisms. nih.gov

The applications of nnAAs are diverse and impactful. nih.gov They are used to create peptidomimetics, which are compounds that mimic the structure of natural peptides but often have improved properties such as better stability against degradation in the body and enhanced oral bioavailability. isotope.com In drug discovery, nnAAs are instrumental in developing new therapeutics, including antibiotics and anticancer agents, by allowing for the fine-tuning of a molecule's biological activity and specificity. chemimpex.comchemimpex.com Furthermore, nnAAs can be equipped with unique chemical handles, such as fluorescent tags or photo-crosslinkers, to study protein-protein interactions, protein folding, and other dynamic cellular processes. nih.gov The ability to synthesize and incorporate these custom-designed amino acids has become a cornerstone of synthetic biology and protein engineering. mdpi.com

The Significance of Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Chemistry

The chemical synthesis of peptides is a stepwise process that requires the precise formation of amide (peptide) bonds between amino acids. researchgate.net A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive amino group of the incoming amino acid. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used α-amino protecting groups in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). mdpi.com

The significance of Fmoc protection lies in its unique chemical properties. It is stable under a variety of reaction conditions but can be easily and selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). This base-lability is a key advantage of the Fmoc strategy, as it is orthogonal to the acid-labile protecting groups commonly used for the side chains of many amino acids. This orthogonality ensures that only the N-terminal Fmoc group is removed during each cycle of peptide elongation, leaving the side-chain protections intact until the final deprotection step. The Fmoc group's strong UV absorbance also allows for real-time monitoring of the deprotection reaction, ensuring high efficiency at each step of the synthesis. mdpi.com The development and integration of Fmoc chemistry have been a landmark in peptide synthesis, enabling the efficient and automated production of complex and large peptides. researchgate.net

Role of Specific Phenylalanine Derivatives, Including Dimethoxy Modifications, in Biomolecular Design

Phenylalanine is an aromatic amino acid that plays a crucial role in protein structure and function, often participating in hydrophobic and π-π stacking interactions. nih.gov The modification of its phenyl ring provides a powerful tool for modulating the properties of peptides and proteins. nih.gov Phenylalanine derivatives are widely used to alter the conformation, stability, and biological activity of peptides. nih.gov

Introducing substituents onto the phenyl ring can have profound effects. For instance, substitutions can create steric hindrance that restricts the rotation of the side chain, thereby constraining the peptide backbone into a specific conformation. This can be highly advantageous in drug design, where a fixed conformation can lead to higher binding affinity and selectivity for a biological target. chemimpex.comchemimpex.com

Dimethoxy modifications, such as those in 2,3-dimethoxy-D-phenylalanine, are of particular interest. The methoxy (B1213986) groups are electron-donating and can alter the electronic properties of the aromatic ring, potentially influencing interactions with other aromatic residues or receptor binding sites. They also increase the steric bulk of the side chain. While specific research on the 2,3-dimethoxy substitution is not widely published, studies on related compounds like 3,4-dimethoxy-phenylalanine derivatives suggest their utility in designing peptide-based therapeutics and studying neuropeptide interactions. chemimpex.comchemimpex.com The incorporation of such modified phenylalanine residues can enhance the stability and efficacy of the resulting peptide. chemimpex.com Furthermore, dimerized phenylalanine derivatives with methoxy substitutions have been explored as inhibitors for targets like the HIV-1 capsid, where they can improve potency. nih.gov The D-configuration of the amino acid, as in N-Fmoc-2,3-dimethoxy-D-phenylalanine, adds another layer of control by increasing resistance to enzymatic cleavage, a desirable property for therapeutic peptides. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C26H25NO6 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

PDRXHOVOTMVUNR-JOCHJYFZSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc 2,3 Dimethoxy D Phenylalanine and Its Derivatives

Strategic Approaches to the Enantioselective Synthesis of Dimethoxy-D-phenylalanine Scaffolds

The cornerstone of synthesizing N-Fmoc-2,3-dimethoxy-D-phenylalanine lies in the stereocontrolled formation of the 2,3-dimethoxy-D-phenylalanine backbone. Several strategic approaches can be employed to achieve the desired D-enantiomer with high optical purity.

One prominent method is the asymmetric hydrogenation of a prochiral precursor. This typically involves the synthesis of an N-acyl-α,β-dehydroamino acid ester, which is then subjected to hydrogenation in the presence of a chiral catalyst. For instance, a common precursor, 2,3-dimethoxybenzaldehyde, can be synthesized from o-bromophenol through formylation and subsequent methoxylation. google.comglobethesis.compatsnap.com This aldehyde can then be converted to the corresponding α,β-unsaturated ester. The crucial asymmetric hydrogenation step can be performed using rhodium or ruthenium catalysts complexed with chiral phosphine (B1218219) ligands, such as DuPhos or BINAP, to induce high enantioselectivity. chemicalbook.com

Another powerful approach is through enzymatic resolution or desymmetrization . Phenylalanine ammonia (B1221849) lyases (PALs) can be utilized in the amination of cinnamic acid derivatives. globethesis.com While wild-type PALs typically favor the L-enantiomer, directed evolution and protein engineering can generate mutants with enhanced activity towards the synthesis of D-phenylalanines. globethesis.com This biocatalytic approach offers high enantiomeric excess under mild reaction conditions.

Furthermore, the alkylation of chiral glycine (B1666218) enolate equivalents provides a versatile route. Chiral auxiliaries, such as those derived from camphor (B46023) or oxazolidinones, can be used to direct the stereoselective alkylation of a glycine template with a suitable 2,3-dimethoxybenzyl halide. Subsequent cleavage of the auxiliary yields the desired D-amino acid.

Optimization of Reaction Conditions for Fmoc Group Installation and Manipulation

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the amino function of the synthesized 2,3-dimethoxy-D-phenylalanine is a critical step. The choice of the Fmoc-donating reagent and the reaction conditions are paramount to ensure high yields and avoid side reactions, especially given the steric hindrance and electronic nature of the substituted phenyl ring.

The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) .

Fmoc-Cl , typically used under Schotten-Baumann conditions (e.g., in a biphasic system of dioxane and aqueous sodium carbonate), is highly reactive but can be prone to the formation of dipeptide impurities. phenomenex.com

Fmoc-OSu is generally preferred due to its greater stability and reduced tendency to cause side reactions, although it can lead to the formation of Fmoc-β-alanine as a byproduct through a Lossen-type rearrangement. nih.gov

The reaction is typically carried out in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a mild base like sodium bicarbonate or sodium carbonate to maintain a pH between 8 and 10. windows.net The temperature is often kept low initially (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side products. chemicalbook.com For sterically hindered amino acids like 2,3-dimethoxy-D-phenylalanine, extended reaction times or a slight excess of the Fmoc reagent may be necessary to drive the reaction to completion.

The table below summarizes typical conditions for Fmoc protection.

| Parameter | Condition | Rationale |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Fmoc-OSu is generally preferred for higher purity. |

| Solvent | Dioxane/Water, THF/Water | Provides a biphasic system for the reaction. |

| Base | Sodium Bicarbonate, Sodium Carbonate | Maintains optimal pH for the reaction. |

| pH | 8-10 | Facilitates the nucleophilic attack of the amino group. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

Advanced Synthetic Transformations for Analog Generation

The this compound scaffold serves as a valuable starting point for the generation of diverse structural analogs with potentially novel properties.

Regioselective Alkylation and Arylation Strategies

Further functionalization of the aromatic ring can be achieved through regioselective alkylation or arylation reactions. However, the presence of the two methoxy (B1213986) groups directs electrophilic aromatic substitution to specific positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed on a suitably functionalized precursor (e.g., a bromo- or iodo-substituted analog) to introduce new alkyl or aryl moieties. Organozinc reagents derived from protected amino acids have also been used in palladium-catalyzed couplings to generate substituted phenylalanines. rsc.org

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for generating complex molecules in a single step. N-Fmoc protected amino acids are valuable components in MCRs such as the Ugi and Passerini reactions . patsnap.commdpi.com

In the Ugi four-component reaction , an aldehyde, an amine, a carboxylic acid (such as this compound), and an isocyanide combine to form a dipeptide-like structure. researchgate.netrsc.org

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. phenomenex.comnih.gov

These reactions allow for the rapid generation of a library of complex peptide mimetics from the this compound core. The choice of the other components in the MCR can be varied to explore a wide chemical space.

Development of Novel Protecting Group Strategies for Complex Architectures

In the synthesis of more complex molecules incorporating this compound, the use of orthogonal protecting groups is essential. google.comnih.govresearchgate.net This strategy allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications.

For instance, if further modifications on the carboxylic acid are desired, it can be protected as a tert-butyl (tBu) ester, which is labile to acid, while the Fmoc group is stable under these conditions but removed by base. Conversely, if side-chain modifications on other amino acids within a peptide are needed, protecting groups such as the tert-butoxycarbonyl (Boc) group (acid-labile) can be used in conjunction with the base-labile Fmoc group. medchemexpress.comchemicalbook.com The development of novel protecting groups with unique cleavage conditions continues to expand the toolkit for synthesizing complex, multifunctional molecules derived from this compound.

Methodologies for Analytical Purity Assessment and Isolation

Ensuring the chemical and optical purity of this compound is crucial for its use in further synthetic applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity. Reversed-phase HPLC with a C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA). phenomenex.com

For determining the enantiomeric purity, chiral HPLC is indispensable. Polysaccharide-based chiral stationary phases have proven effective for the separation of enantiomers of Fmoc-protected amino acids. phenomenex.comwindows.netphenomenex.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

¹H NMR is used to confirm the presence of all expected protons and their respective chemical environments.

¹³C NMR provides information on the carbon skeleton of the molecule. chemicalbook.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.

Isolation and purification are typically achieved through crystallization or preparative HPLC. Crystallization from a suitable solvent system, such as ethanol/water, can yield a highly pure product. researchgate.net

The table below outlines the primary analytical techniques used.

| Technique | Purpose | Key Information Obtained |

| Reversed-Phase HPLC | Chemical Purity | Detection and quantification of impurities. |

| Chiral HPLC | Optical Purity | Separation and quantification of enantiomers. phenomenex.comwindows.netphenomenex.com |

| ¹H NMR | Structural Confirmation | Proton chemical shifts, coupling constants, and integration. |

| ¹³C NMR | Structural Confirmation | Carbon chemical shifts. chemicalbook.com |

| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio of the molecular ion. |

Applications of N Fmoc 2,3 Dimethoxy D Phenylalanine in Peptide and Peptidomimetic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) for Complex Peptide Sequences

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production, and the use of Fmoc-protected amino acids is a widely adopted methodology. nih.govnih.govembrapa.br The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is a temporary shield for the amino group of an amino acid, which is removed at each step of the synthesis to allow for the sequential addition of the next amino acid in the chain. embrapa.br This method is instrumental in assembling complex peptides with high purity and yield. The incorporation of N-Fmoc-2,3-dimethoxy-D-phenylalanine into SPPS protocols allows for the creation of peptides with unique structural and functional properties.

Investigation of Coupling Efficiencies and Side Reactions

The efficiency of coupling reactions and the potential for side reactions are critical considerations in SPPS. nih.gov The steric hindrance posed by the bulky Fmoc group and the side chains of certain amino acids can impact the rate and completeness of peptide bond formation. While specific data on the coupling efficiency of this compound is not extensively detailed in the provided results, general principles of SPPS suggest that optimization of coupling reagents and reaction times may be necessary to ensure its efficient incorporation.

Common side reactions in Fmoc-based SPPS include:

Aspartimide formation: This can occur when aspartic acid is present in the peptide sequence, leading to the formation of by-products. nih.gov

Diketopiperazine formation: This typically happens at the N-terminus of the growing peptide chain. sigmaaldrich.com

Oxidation: Methionine and cysteine residues are susceptible to oxidation. sigmaaldrich.com

Racemization: The chirality of amino acids can be compromised during activation and coupling. nih.gov

The use of highly pure N-Fmoc amino acid building blocks is crucial to minimize the incorporation of impurities into the growing peptide chain. nih.gov

Development of Custom Peptide Libraries for High-Throughput Screening

Custom peptide libraries are invaluable tools for drug discovery and high-throughput screening. biosynth.compeptide.comeurogentec.com These libraries consist of a large number of different peptides, often synthesized in a 96-well plate format, which can be rapidly screened for biological activity. peptide.com The inclusion of non-natural amino acids like 2,3-dimethoxy-D-phenylalanine in these libraries allows for the exploration of a much broader chemical space than is possible with only the 20 proteinogenic amino acids. biosynth.com

Table 1: Types of Custom Peptide Libraries

| Library Type | Description | Application |

|---|---|---|

| Overlapping Peptide Libraries | Consists of peptides with systematically overlapping sequences derived from a larger protein. | Epitope mapping, identifying key protein regions for functionality. eurogentec.com |

| Alanine Scanning Libraries | Each amino acid in a sequence is systematically replaced with alanine. | Identifying critical residues for peptide function. peptide.comeurogentec.com |

| Truncation Peptide Libraries | The peptide sequence is systematically shortened from either the N- or C-terminus. | Determining the minimal active sequence of a peptide. peptide.com |

| Positional Scanning Libraries | Each amino acid position is substituted with other amino acids. | Sequence optimization and identifying residues crucial for activity. biosynth.comeurogentec.com |

| Scrambled Libraries | Peptides with the same amino acid composition but a randomized sequence. | Used as negative controls to test for sequence specificity. biosynth.com |

These libraries can be used to identify lead compounds for drug development, map protein-protein interactions, and study structure-activity relationships. peptide.comnih.gov

Strategies for Enhancing Peptide Stability and Resistance to Proteolytic Degradation via Non-Natural Amino Acid Incorporation

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.govbenthamscience.com The incorporation of non-natural amino acids, particularly D-amino acids, is a well-established strategy to enhance peptide stability. nih.govnih.gov Since proteases are stereospecific for L-amino acids, the presence of a D-amino acid like 2,3-dimethoxy-D-phenylalanine can render the peptide bond resistant to cleavage, thereby increasing the peptide's half-life in vivo. nih.gov

Other strategies to improve peptide stability include:

Cyclization: Linking the N- and C-termini or side chains of a peptide can create a more rigid and less accessible structure for proteases. nih.gov

Stapled Peptides: Introducing a synthetic brace to lock the peptide into a specific conformation, often an α-helix, can enhance stability. nih.govnih.gov

Advanced Research on Phenylalanine Derivatives for Modulating Biological Systems Pre Clinical Focus

Design Principles for Peptidomimetics and Peptide Analogs Incorporating Modified Phenylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor affinity and selectivity. The incorporation of non-natural or modified amino acids, such as derivatives of phenylalanine, is a cornerstone of peptidomimetic design. longdom.org

The rationale for modifying phenylalanine residues is multifaceted. The aromatic ring of phenylalanine is crucial for various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are often critical for binding to biological targets. By substituting the phenyl ring with various functional groups, such as methoxy (B1213986) groups, it is possible to modulate these interactions and influence the compound's electronic properties and conformational preferences.

The use of a D-amino acid, such as D-phenylalanine, is a well-established strategy to increase the proteolytic stability of peptides. Native peptides composed of L-amino acids are readily degraded by proteases in the body, limiting their therapeutic potential. Peptides containing D-amino acids are generally resistant to these enzymes, leading to a longer in vivo half-life.

The N-Fmoc protecting group is a key element in the synthesis of peptides and peptidomimetics. peptidemachines.com It allows for the stepwise assembly of amino acids into a desired sequence using solid-phase peptide synthesis (SPPS). The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, allowing for the sequential addition of further amino acids. peptidemachines.comnbinno.com

The design of peptidomimetics incorporating modified phenylalanine often involves computational modeling to predict the binding affinity and conformation of the designed molecule with its target. These in silico approaches, combined with synthetic chemistry, allow for the rational design of potent and selective modulators of biological systems. upc.edu

Exploration of Biological System Modulation through Modified Peptides and Small Molecules

The unique structural features of modified phenylalanine derivatives make them attractive candidates for modulating a variety of biological systems. The following subsections explore key areas of pre-clinical research where such compounds have shown promise.

Investigation of Enzyme-Ligand Interactions and Inhibition Mechanisms (e.g., Tyrosinase, Cholinesterase, Quorum Sensing Systems)

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, the development of tyrosinase inhibitors is of great interest in dermatology and cosmetics. mdpi.com Phenylalanine derivatives have been investigated as tyrosinase inhibitors due to their structural similarity to the enzyme's natural substrate, L-tyrosine. nih.govmdpi.com Studies have shown that the presence of aromatic residues like phenylalanine can be crucial for binding to the tyrosinase active site. nih.gov The introduction of substituents on the phenyl ring can further enhance inhibitory activity. While specific studies on 2,3-dimethoxy-D-phenylalanine are not prominent, research on other phenylalanine derivatives provides a strong rationale for its potential in this area. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Phenylalanine and its derivatives have been explored for their potential to inhibit cholinesterases. nih.govgoogle.com The aromatic ring of phenylalanine can engage in important interactions within the active site of AChE.

Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. nih.gov Inhibiting QS is a promising anti-infective strategy that may circumvent the development of traditional antibiotic resistance. Phenylalanine derivatives have been identified as potent QS inhibitors. nih.govfrontiersin.org For instance, novel phenylalanine derivatives bearing a hydroxamic acid moiety have demonstrated significant QS inhibitory and anti-biofilm activity. nih.gov The structural diversity offered by modified phenylalanine analogs presents a rich area for the discovery of new QS modulators.

Mechanistic Studies of Antiviral Activity via Protein Interaction Inhibition (e.g., HIV-1 Capsid Inhibitors)

The HIV-1 capsid (CA) protein is an essential viral component that plays a critical role in multiple stages of the viral life cycle, making it an attractive target for antiviral drug development. nih.govnih.govresearchgate.net A number of small molecules that bind to a specific pocket on the CA protein have been shown to inhibit HIV-1 replication. Many of these inhibitors are based on a phenylalanine scaffold. nih.govresearchgate.netmdpi.comduke.edunih.gov

Research has demonstrated that derivatives of phenylalanine can be potent inhibitors of HIV-1 capsid assembly and function. nih.govnih.gov For example, a series of phenylalanine derivatives synthesized via click chemistry showed robust anti-HIV-1 activity, with some compounds exhibiting potency similar to the lead compound PF-74. nih.govnih.gov These studies highlight the importance of the phenylalanine core for binding to the HIV-1 capsid protein and provide a strong foundation for the design of new analogs with improved antiviral profiles. informahealthcare.com The incorporation of a dimethoxy-substituted D-phenylalanine could potentially offer enhanced binding interactions and increased metabolic stability, making it a valuable modification to explore in the context of HIV-1 capsid inhibition.

Development of Peptides with Enhanced Biological System Recognition and Selectivity

A major goal in drug development is to create molecules that can recognize and interact with their biological targets with high selectivity, thereby minimizing off-target effects. The modification of peptides with non-natural amino acids is a powerful strategy to achieve this. The introduction of conformational constraints and additional functional groups can lead to peptides with improved binding affinity and selectivity.

The use of D-amino acids, for example, can lead to peptides with distinct three-dimensional structures compared to their all-L-amino acid counterparts. This can result in altered receptor binding profiles and, in some cases, enhanced selectivity for a particular receptor subtype. Furthermore, the substitution pattern on the phenyl ring of phenylalanine can be fine-tuned to optimize interactions with the target protein.

Research in Neuroscience: Studying Neuropeptide Interactions

Neuropeptides are a diverse class of signaling molecules in the brain that are involved in a wide range of physiological processes. Understanding the interactions of neuropeptides with their receptors is crucial for developing therapies for neurological and psychiatric disorders. Modified amino acids, including derivatives of phenylalanine, are valuable tools in neuroscience research. chemimpex.com They can be incorporated into synthetic neuropeptide analogs to probe structure-activity relationships, stabilize bioactive conformations, and develop receptor-selective ligands. The use of D-amino acids can also be beneficial in creating neuropeptide analogs with prolonged effects in the central nervous system.

Conformational Impact of Dimethoxy Phenylalanine Modifications on Peptide Structure and Function

The three-dimensional structure, or conformation, of a peptide is intimately linked to its biological function. The introduction of modified amino acids can have a profound impact on the conformational preferences of a peptide chain. nih.govnih.govcaltech.edu The substitution of a standard amino acid with a dimethoxy-phenylalanine derivative can influence the peptide's structure in several ways.

The incorporation of a D-amino acid can induce significant changes in the peptide backbone, often promoting the formation of specific turn structures, such as β-turns. These structural motifs are frequently found in biologically active peptides and are important for receptor recognition and binding. The combination of a D-amino acid and a modified side chain, as in 2,3-dimethoxy-D-phenylalanine, offers a powerful tool for controlling the conformational landscape of a peptide and thereby modulating its biological activity.

Chemical Compound Data

Below are tables detailing the properties of N-Fmoc-2,3-dimethoxy-D-phenylalanine and related compounds mentioned in this article.

Table 1: Properties of N-Fmoc-Protected Phenylalanine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-Fmoc-D-phenylalanine | 86123-10-6 | C24H21NO4 | 387.43 |

| N-Fmoc-2,3-dimethoxy-L-phenylalanine | 1260604-86-1 | C26H25NO6 | 447.49 |

| N-Fmoc-3,4-dimethoxy-D-phenylalanine | 218457-81-9 | C26H25NO6 | 447.5 |

| N-Fmoc-3,4-dimethoxy-L-phenylalanine | 184962-88-7 | C26H25NO6 | 447.5 |

| N-Fmoc-3,5-dimethoxy-D-phenylalanine | 2015414-19-2 | C26H25NO6 | 447.49 |

| N-Fmoc-2,3-dimethyl-D-phenylalanine | 1270290-64-6 | C26H25NO4 | 415.48 |

| N-Fmoc-2,3-dimethyl-L-phenylalanine | 1270295-08-3 | C26H25NO4 | 415.48 |

| N-Fmoc-N-methyl-D-phenylalanine | 138775-05-0 | C25H23NO4 | 401.45 |

*Data sourced from commercial supplier catalogs. chemimpex.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comachemblock.comchemimpex.com

Table 2: Investigated Biological Activities of Phenylalanine Derivatives

| Biological Target | Type of Phenylalanine Derivative | Observed Effect | Reference |

|---|---|---|---|

| Tyrosinase | Phenylalanine derivatives | Inhibition of enzyme activity | nih.gov |

| Cholinesterase | Phenyl and phenolic derivatives of phenylalanine | Inhibition of mevalonate (B85504) 5-pyrophosphate decarboxylase | nih.gov |

| Quorum Sensing (CviR) | Phenylalanine derivatives with hydroxamic acid | Inhibition of quorum sensing and biofilm formation | nih.gov |

| HIV-1 Capsid | Phenylalanine derivatives | Inhibition of viral replication | nih.govnih.govresearchgate.netmdpi.comduke.edunih.gov |

Concluding Remarks

This compound represents a confluence of several key strategies in modern medicinal chemistry for the development of peptide-based therapeutics. The strategic placement of methoxy groups on the phenyl ring, the incorporation of a D-amino acid for enhanced stability, and the presence of the Fmoc group for synthetic accessibility make it a building block of significant potential. While direct experimental data on this specific molecule is emerging, the wealth of research on related phenylalanine derivatives provides a strong impetus for its exploration in various therapeutic areas. Future studies focusing on the synthesis of peptides incorporating this compound and the evaluation of their biological activities are warranted to fully elucidate the potential of this and similar modified amino acids in the modulation of complex biological systems.

Analysis of Tertiary Structure Alteration and Stability

The incorporation of a non-canonical amino acid like 2,3-dimethoxy-D-phenylalanine into a peptide or protein sequence is hypothesized to induce significant changes in its three-dimensional structure. The presence of two methoxy groups on the phenyl ring introduces steric bulk and alters the electronic properties of the side chain compared to natural phenylalanine. The D-configuration, a non-natural stereoisomer, forces the local peptide backbone into a conformation that can disrupt canonical secondary structures like alpha-helices and beta-sheets.

Researchers would typically employ a suite of biophysical techniques to quantify these effects. Circular Dichroism (CD) spectroscopy would be used to assess global changes in secondary structure content, while Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed, atom-level insights into the precise fold and local conformational changes. The stability of the modified protein would be evaluated through thermal or chemical denaturation studies, monitoring the unfolding transition to determine changes in the melting temperature (T_m) or the free energy of unfolding (ΔG_u).

Table 1: Hypothetical Biophysical Data for a Model Peptide Incorporating 2,3-dimethoxy-D-phenylalanine

| Parameter | Native Peptide (L-Phe) | Modified Peptide (2,3-diMeO-D-Phe) | Technique | Implication |

| Melting Temperature (T_m) | 72 °C | 65 °C | Circular Dichroism | Reduced thermal stability |

| Alpha-Helix Content | 45% | 25% | Circular Dichroism | Disruption of helical structure |

| Backbone RMSD | 1.2 Å | 3.5 Å | NMR Spectroscopy | Significant conformational change |

| ΔG of Unfolding | 35 kJ/mol | 28 kJ/mol | Denaturant Titration | Decreased structural stability |

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from the specified experimental techniques. It is not based on published data for this compound.

Influence on Molecular Recognition and Binding Specificity

The structural perturbations caused by 2,3-dimethoxy-D-phenylalanine are expected to have a profound influence on the molecule's ability to interact with its biological targets. Molecular recognition is exquisitely sensitive to the shape and chemical nature of the binding interface. The altered conformation and the introduction of polar methoxy groups can either abolish existing interactions, create new ones, or shift the binding specificity towards different partners.

To investigate these effects, researchers would utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity (K_D), association rates (k_on), and dissociation rates (k_off). By comparing the binding kinetics of the native peptide to the modified version against a panel of targets, a detailed picture of the change in molecular recognition can be built. A lower K_D value indicates a higher binding affinity.

Table 2: Illustrative Binding Affinity Data for a Peptide Interacting with Target Proteins

| Target Protein | Native Peptide K_D (nM) | Modified Peptide K_D (nM) | Technique | Finding |

| Receptor A | 50 | 850 | SPR | 17-fold loss of affinity |

| Receptor B | 1200 | 95 | ITC | 12.6-fold gain of affinity |

| Enzyme C | No Binding | No Binding | SPR | Specificity maintained |

Note: The data in this table is hypothetical and serves to illustrate how the incorporation of a modified amino acid could alter binding profiles. It does not represent actual experimental results for this compound.

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and analyzing the conformational landscape of N-Fmoc-2,3-dimethoxy-D-phenylalanine. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, FT-Raman) provide complementary information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of Fmoc-protected amino acids. nmims.edu By analyzing the chemical shifts, coupling constants, and through-space correlations (NOE), a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved. uzh.ch

For a molecule like this compound, the NMR spectrum would exhibit characteristic signals for the fluorenyl (Fmoc), dimethoxy-phenyl, and amino acid backbone moieties. While specific spectral data for this exact derivative is not publicly available, expected chemical shifts can be inferred from data on related compounds like Fmoc-L-phenylalanine. nih.gov The protons of the Fmoc group typically resonate in the aromatic region (around 7.3-7.9 ppm) and in the aliphatic region for the CH and CH₂ groups (around 4.2-4.4 ppm). The α-proton of the amino acid backbone would appear around 4.1-4.2 ppm. chemicalbook.com The introduction of two methoxy (B1213986) groups on the phenyl ring would introduce sharp singlets around 3.8-4.0 ppm and shift the aromatic proton signals of the phenylalanine ring according to their positions.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning which protons are coupled to each other and for linking protons to their directly attached carbon atoms, respectively. youtube.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space (less than 5-6 Å apart), which is critical for determining the molecule's preferred conformation in solution. youtube.com

| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| Fmoc Group | Aromatic Protons | 7.30 - 7.90 | Fmoc-Phe-OH chemicalbook.com |

| Aliphatic Protons (CH, CH₂) | 4.10 - 4.40 | Fmoc-Phe-OH chemicalbook.com | |

| Phenylalanine Moiety | α-H | ~4.15 | N-Acetyl-L-phenylalanine |

| β-CH₂ | 2.80 - 3.10 | N-Acetyl-L-phenylalanine | |

| Dimethoxy Substituents | -OCH₃ | ~3.80 - 4.00 | General range for aryl methoxy groups |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound with high accuracy and to characterize its derivatives, particularly when it is incorporated into a peptide chain. neurips.ccneurips.cc When peptides containing this modified amino acid are analyzed, MS can confirm the successful incorporation and identify any further modifications or adducts that may have formed.

Tandem mass spectrometry (MS/MS) is particularly powerful for sequencing peptides and pinpointing the exact location of modifications. waters.com In a typical bottom-up proteomics experiment, a protein is digested into smaller peptides, which are then analyzed. openreview.net If a peptide contains this compound, its mass will be increased accordingly. Fragmentation of this peptide in the mass spectrometer (e.g., through collision-induced dissociation) produces a series of fragment ions (b- and y-ions). The masses of these fragments allow for the determination of the amino acid sequence and confirm that the modification is present on the D-phenylalanine residue. waters.com This methodology is crucial for studying how peptides modified with this compound interact with other molecules and for identifying any covalent adducts formed. openreview.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in this compound and the non-covalent interactions that dictate its conformation and assembly, such as hydrogen bonding. nih.govacs.org

The FT-IR spectrum of a similar compound, D-phenylalanine, shows characteristic bands for the zwitterionic amino acid structure in the solid state, including vibrations for the -NH₃⁺ and -COO⁻ groups. yildiz.edu.tr For the Fmoc-protected derivative, key vibrational bands would include:

Amide I and II bands: These appear in the 1600-1700 cm⁻¹ region and are sensitive to the secondary structure and hydrogen-bonding environment of the peptide backbone.

Carbonyl (C=O) stretches: The carboxylic acid and urethane (B1682113) C=O groups will have distinct stretching frequencies, typically around 1700-1760 cm⁻¹.

Aromatic ring vibrations: The phenyl and fluorenyl rings exhibit characteristic C-C and C-H stretching and bending modes. researchgate.netnih.gov The C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern on the dimethoxy-phenyl ring.

C-O stretches: The methoxy groups will give rise to characteristic C-O stretching bands.

FT-IR and FT-Raman are complementary techniques. acs.org Studies on Fmoc-phenylalanine hydrogels, for instance, use FT-IR to monitor changes in the amide I band to understand the molecular arrangement and hydrogen bonding network during self-assembly. researchgate.netmanchester.ac.uk

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Carboxylic Acid | C=O Stretch | ~1710 - 1740 | Fmoc-Phe-OH chemicalbook.com |

| Urethane (Fmoc) | C=O Stretch | ~1690 - 1720 | Fmoc-Phe-OH chemicalbook.com |

| Amide | Amide I (C=O Stretch) | ~1626 - 1650 | D-Phenylalanine yildiz.edu.tr |

| Aromatic Ring | C=C Stretch | ~1600 | L-Phenylalanine researchgate.net |

| Amino Group (protonated) | N-H Bending | ~1519 | L-Phenylalanine researchgate.net |

Computational Chemistry Approaches for Understanding Molecular Interactions and Dynamics

Computational chemistry provides powerful tools for modeling the behavior of this compound at the atomic level. These methods complement experimental data by offering insights into molecular dynamics, interaction energies, and conformational landscapes that can be difficult to access experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, such as a peptide binding to a protein receptor. dovepress.comnih.gov If a peptide containing this compound is being designed as an inhibitor, docking simulations can predict its binding mode and affinity within the target's active site. dovepress.com The results can guide the design of more potent and selective therapeutic agents.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, from picoseconds to microseconds. nih.govnih.gov For constructs containing this compound, MD simulations are used to study a range of phenomena:

Conformational Dynamics: Simulations can explore the accessible conformations of the molecule, revealing its flexibility and the relative populations of different shapes.

Self-Assembly: MD simulations are widely used to investigate how Fmoc-peptide derivatives self-assemble into larger nanostructures like fibrils or hydrogels. nih.govnih.govrsc.org These simulations can elucidate the key interactions (e.g., π-π stacking of Fmoc groups, hydrogen bonding) that drive the assembly process. rsc.orgacs.org

Peptide-Membrane Interactions: Simulations can model how peptides containing this modified amino acid interact with and permeate lipid bilayers, which is crucial for understanding drug delivery and bioavailability. nih.gov

The stability of these simulations is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over time. nih.gov

Free energy calculations represent a rigorous computational method for quantifying the thermodynamics of molecular processes. springernature.comnih.gov Techniques such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) are used to compute the relative binding free energies of ligands to a protein. researchgate.net

For a system involving this compound, these calculations can be applied to:

Predict Binding Affinity: By calculating the free energy change (ΔG) of moving the molecule from solvent into the binding site of a protein, its binding affinity can be predicted. This is a key metric in drug discovery.

Assess Conformational Stability: The free energy difference between two different conformations of a peptide can be calculated to determine their relative stability.

Quantify the Impact of Modifications: Alchemical free energy calculations can be performed to compute the change in binding affinity when a standard phenylalanine is "mutated" into this compound in the simulation, providing a direct measure of the modification's impact on binding. researchgate.net These calculations, while computationally intensive, can yield results with high precision, often within ±1 kcal/mol of experimental values. semanticscholar.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, QSAR studies are instrumental in the rational design of novel derivatives with potentially enhanced or more specific biological activities. By identifying the key molecular features that govern a compound's efficacy, QSAR models can guide the synthesis of new molecules with improved properties, thereby accelerating the drug discovery process and reducing the need for extensive, and often costly, experimental screening. explorationpub.com

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov These properties are quantified by molecular descriptors, which can be categorized into several groups, including electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) descriptors.

While specific QSAR studies on this compound are not extensively reported in publicly available literature, the principles can be illustrated through studies on related phenylalanine derivatives. For instance, a QSAR study on a series of piperazinyl phenylalanine derivatives identified that the presence of chlorine atoms and specific fourth-order fragmentation patterns were favorable for VLA-4/VCAM-1 inhibition. nih.gov Conversely, lipophilicity and the presence of a nitrogen atom bonded to an aromatic ring were found to be detrimental to this inhibitory activity. nih.gov

In another example, the structure-activity relationships of phenylalanine-containing peptidomimetics as HIV-1 capsid binders were investigated. This research revealed that modifications to the indole (B1671886) group and the linker portion of the molecule significantly influenced the anti-HIV activity. mdpi.com Such studies provide a blueprint for how QSAR can be applied to this compound. By systematically modifying the 2,3-dimethoxy substitutions on the phenyl ring, the Fmoc protecting group, or the amino acid backbone, and then correlating these changes with a measured biological endpoint, a predictive QSAR model could be developed.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. explorationpub.com

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug design and development pipeline.

To illustrate the potential application of QSAR in the rational design of this compound derivatives, a hypothetical data table is presented below. This table showcases the kind of data that would be generated in a QSAR study, linking structural modifications to changes in biological activity.

| Compound | R1 Substitution | R2 Substitution | LogP | Molecular Weight | Predicted IC50 (µM) |

|---|---|---|---|---|---|

| Derivative 1 | -OCH3 | -OCH3 | 3.5 | 495.5 | 5.2 |

| Derivative 2 | -H | -OCH3 | 3.1 | 465.5 | 8.9 |

| Derivative 3 | -OCH3 | -H | 3.1 | 465.5 | 7.5 |

| Derivative 4 | -Cl | -OCH3 | 3.9 | 499.9 | 3.1 |

| Derivative 5 | -OCH3 | -Cl | 3.9 | 499.9 | 4.5 |

| Derivative 6 | -F | -OCH3 | 3.6 | 483.5 | 4.8 |

| Derivative 7 | -OCH3 | -F | 3.6 | 483.5 | 6.2 |

This hypothetical data illustrates how varying the substituents on the phenyl ring of a dimethoxy-phenylalanine core structure could influence physicochemical properties like lipophilicity (LogP) and molecular weight, which in turn would be correlated with a predicted biological activity (IC50). A QSAR model derived from such data would provide valuable insights into the structural requirements for optimal activity, guiding the design of more potent derivatives.

Supramolecular and Material Science Research Applications

Principles of Self-Assembly and Coassembly of Fmoc-Phenylalanine Derived Hydrogelators

The self-assembly of Fmoc-phenylalanine derivatives is primarily driven by a combination of non-covalent interactions. The process is initiated by a triggering event, such as a change in pH or solvent composition, which reduces the solubility of the Fmoc-amino acid and promotes aggregation. nih.govrsc.orgnih.gov

The key molecular interactions governing this process are:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other, providing a major driving force for the one-dimensional growth of nanofibers. researchgate.net The aromatic rings of the phenylalanine residues can also participate in these stacking interactions.

Hydrogen Bonding: The amide and carboxylic acid groups of the amino acid backbone form intermolecular hydrogen bonds, which are crucial for the formation of β-sheet-like structures that stabilize the nanofibrillar network. researchgate.net

Hydrophobic Interactions: The non-polar regions of the molecules, including the aromatic rings and alkyl chains, tend to cluster together to minimize their contact with water, further promoting self-assembly.

Co-assembly involves the mixing of two or more different Fmoc-amino acid derivatives to create hybrid materials with properties that are distinct from the individual components. This approach allows for the fine-tuning of the hydrogel's characteristics by modulating the intermolecular interactions within the self-assembled network. mdpi.com The introduction of a co-partner can improve hydrogel characteristics from a morphological, rheological, and structural standpoint. mdpi.com

Investigating Intermolecular Interactions in Self-Assembled Systems (e.g., Aromatic π-π Stacking, Dipolar Interactions)

A variety of spectroscopic and microscopic techniques are employed to probe the intermolecular interactions within self-assembled Fmoc-phenylalanine systems.

Fluorescence Spectroscopy: The fluorenyl group of the Fmoc moiety is fluorescent, making it a useful intrinsic probe for monitoring the self-assembly process. Changes in the fluorescence emission spectrum can indicate the formation of π-π stacked aggregates.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of the self-assembled peptides, providing evidence for the formation of β-sheet structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of chemical bonds and is used to analyze the hydrogen bonding network within the hydrogel.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanofibrous network structure of the hydrogels.

Aromatic π-π stacking is a critical interaction in these systems. The strength and geometry of these interactions can be influenced by the substituents on the phenylalanine ring. Dipolar interactions, arising from the presence of polar functional groups, can also play a significant role in directing the self-assembly process and determining the final morphology of the nanostructures.

Rational Design of Soft Materials with Tunable Properties through Phenylalanine Derivative Modifications

The ability to modify the chemical structure of Fmoc-phenylalanine derivatives provides a powerful tool for the rational design of soft materials with tailored properties. By introducing different functional groups onto the phenylalanine ring, researchers can modulate the intermolecular interactions and, consequently, the macroscopic properties of the resulting hydrogels. nih.gov

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the strength of π-π stacking interactions. Modifying the hydrophobicity or charge of the amino acid side chain can influence the solubility of the molecule and the critical gelation concentration.

In the context of N-Fmoc-2,3-dimethoxy-D-phenylalanine , the presence of two methoxy (B1213986) groups on the phenyl ring would be expected to influence its properties in several ways:

Steric Hindrance: The methoxy groups at the 2 and 3 positions could introduce steric hindrance, potentially affecting the efficiency of π-π stacking between the phenyl rings of adjacent molecules.

Electron-Donating Effects: The methoxy groups are electron-donating, which would alter the electron density of the aromatic ring and could influence both π-π stacking and dipolar interactions.

Solubility: The presence of the methoxy groups might increase the hydrophilicity of the molecule compared to unsubstituted Fmoc-D-phenylalanine, which could impact its self-assembly behavior and the properties of the resulting hydrogel.

To date, no research has been published that specifically investigates these effects for this compound. Such studies would be invaluable in expanding the toolbox for the rational design of functional soft materials.

Future Directions and Emerging Research Avenues for N Fmoc 2,3 Dimethoxy D Phenylalanine

Innovations in Stereo- and Regioselective Synthetic Strategies for Complex Architectures

The synthesis of complex, non-natural amino acids like N-Fmoc-2,3-dimethoxy-D-phenylalanine is foundational to its application. Future research will likely focus on moving beyond traditional multi-step classical resolutions to more efficient and scalable methods.

Emerging strategies that could be adapted for this specific molecule include one-pot biocatalytic cascades. For instance, a process could be envisioned that starts from an inexpensive precursor like 2,3-dimethoxycinnamic acid. This could involve a phenylalanine ammonia (B1221849) lyase (PAL) for amination, coupled with a chemoenzymatic deracemization process to achieve high optical purity of the D-isomer. nih.gov High-throughput screening methods could be employed to identify PAL variants with enhanced activity and selectivity for the 2,3-dimethoxy substrate. nih.gov Another promising avenue is the stereoinversion from the more readily available L-phenylalanine derivatives using a cascade of enzymes, such as an L-amino acid deaminase followed by a D-amino acid dehydrogenase, a method that has achieved quantitative yields and high enantiomeric excess for other amino acids. rsc.org

Furthermore, advances in metal-catalyzed synthesis offer powerful tools. Rhodium-catalyzed asymmetric conjugate addition, for example, has been used to create functionalized phenylalanine derivatives through a process of conjugate addition and enantioselective protonation. researchgate.net The application of C-H functionalization protocols, which allow for the direct arylation or modification of the amino acid backbone or side chain, could also provide novel and efficient routes to such complex derivatives. acs.org These advanced synthetic methods are critical for creating not only the parent compound but also a diverse library of analogues for broader screening.

Expanding the Scope of Peptide-Based Research in Modulating Diverse Biological Pathways

The incorporation of this compound into peptides offers significant potential for modulating biological pathways. The D-configuration is a key feature, as it confers resistance to proteolytic degradation by enzymes in the body, a major hurdle for many peptide-based therapeutics. nih.gov This enhanced stability can lead to a longer plasma half-life and improved bioavailability.

Integration with Advanced Drug Delivery Systems and Nanotechnology Approaches

The self-assembly properties of Fmoc-protected amino acids are well-documented and present a significant opportunity for nanotechnology applications. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) group, combined with the peptide backbone, can drive the formation of nanostructured materials like hydrogels. These materials are excellent candidates for advanced drug delivery and tissue engineering because they can mimic the extracellular matrix. nih.gov

Future work could specifically investigate the self-assembly of peptides containing this compound. The presence of the D-amino acid can have unexpected and beneficial effects on the peptide's conformation and self-assembly behavior. nih.gov These self-assembled nanostructures could be designed as responsive biomaterials, releasing encapsulated therapeutic agents in response to specific physiological triggers. This integration of a unique D-amino acid into a self-assembling system could lead to the development of "smart" drug delivery vehicles with enhanced stability and targeted action.

Application of Machine Learning and Artificial Intelligence in the Computational Design and Predictive Modeling for Novel Analogues

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize peptide and drug design. mdpi.com These computational tools can vastly accelerate the discovery process by exploring immense chemical spaces in silico, a task unfeasible through traditional experimentation alone. mdpi.comeurekalert.orgsciencedaily.com

For a specialized building block like this compound, AI can be applied in several ways:

De Novo Design: ML models, particularly deep learning architectures, can be trained on large datasets of peptide sequences and their functions to generate entirely new peptides containing this unnatural amino acid. nih.govu-tokyo.ac.jp These models can learn the complex relationships between sequence, structure, and activity to design novel ligands against specific biological targets. mdpi.com

Synthesis Prediction: The success of solid-phase peptide synthesis (SPPS), the standard method using Fmoc-protected amino acids, can be difficult to predict, especially with modified residues. ML models like PepSySco have been developed to predict the likelihood of a successful synthesis based on the peptide sequence. nih.govresearchgate.netacs.org Such a tool could be refined to account for the specific properties of 2,3-dimethoxy-D-phenylalanine, optimizing synthesis protocols and reducing failures. Deep learning models can also predict the outcome of Fmoc deprotection steps, a critical part of the synthesis cycle. nih.gov

Property Prediction: AI algorithms can analyze protein structures and binding sites to predict the binding affinity and specificity of designed peptides. mdpi.com This allows researchers to computationally screen vast libraries of peptides incorporating the novel amino acid before committing to expensive and time-consuming synthesis. While the limited structural data for peptides with unnatural amino acids poses a challenge, new computational pipelines are being developed to address this gap. youtube.com

By combining the intuition of chemists with the predictive power of AI, the development of novel analogues and peptide therapeutics based on this compound can be significantly streamlined and enhanced. eurekalert.org

Data Tables

Table 1: Summary of Research Findings and Future Directions

| Section | Key Finding/Future Direction | Supporting Rationale | Citations |

|---|---|---|---|

| 7.1. Synthetic Strategies | Development of efficient one-pot biocatalytic and metal-catalyzed syntheses. | Overcomes limitations of classical resolution, enabling scalable production of the D-isomer and related analogues. | nih.gov, researchgate.net, acs.org, rsc.org |

| 7.2. Peptide Research | Incorporation into peptides to create stable and potent modulators of biological pathways. | The D-amino acid configuration provides resistance to enzymatic degradation, enhancing therapeutic potential. | nih.gov, nih.gov, nih.gov |

| 7.3. Nanotechnology | Use in designing self-assembling nanostructured hydrogels for drug delivery. | The Fmoc group and D-amino acid properties can drive the formation of smart, responsive biomaterials. | nih.gov |

| 7.4. AI and Machine Learning | Application of AI/ML for de novo design, synthesis optimization, and property prediction. | Accelerates discovery of novel peptide candidates and streamlines their chemical synthesis by exploring vast chemical spaces computationally. | u-tokyo.ac.jp, eurekalert.org, nih.gov, nih.gov, nih.gov, mdpi.com |

Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | 2,3-dimethoxycinnamic acid | | L-phenylalanine | | D-phenylalanine |

Q & A

Q. What are the standard protocols for incorporating N-Fmoc-2,3-dimethoxy-D-phenylalanine into solid-phase peptide synthesis (SPPS)?

Answer: In SPPS, the compound is typically coupled using carbodiimide activators (e.g., HBTU/HOBt) in DMF under inert conditions. The dimethoxy groups may slow coupling kinetics due to steric hindrance, necessitating extended reaction times (1–3 hours) and double couplings for optimal incorporation. Deprotection of the Fmoc group is achieved via 20% piperidine in DMF (2 × 5 minutes), with monitoring by Kaiser or chloranil tests . Post-synthesis, cleavage from the resin requires acidolysis (e.g., TFA with scavengers like H₂O/TIS), adjusted to preserve acid-sensitive dimethoxy substituents .

Q. How should this compound be stored to ensure stability?

Answer: Store at 0–4°C in a desiccator under argon or nitrogen to prevent hydrolysis of the Fmoc group and oxidation of the methoxy substituents. Lyophilized forms are stable for >2 years, while solutions in DMF should be used within 1 week to avoid degradation .

Q. What analytical methods are recommended for assessing the purity of this compound?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at 447.48 for C₂₆H₂₅NO₆).

- TLC : Monitor synthesis intermediates using silica plates with ninhydrin staining .

Advanced Research Questions

Q. How can Fmoc deprotection efficiency be optimized for this bulky amino acid derivative?

Answer: Traditional piperidine-based deprotection may require adjustments due to steric hindrance from the 2,3-dimethoxy groups. Alternative methods include:

- Ionic liquid-mediated deprotection : Mild conditions (e.g., 1-ethyl-3-methylimidazolium acetate) at room temperature, preserving acid-sensitive groups .

- Ultrasound-assisted cleavage : Reduces reaction time by enhancing reagent diffusion into resin pores .

Validate efficiency via UV quantification of released Fmoc byproducts (λ = 301 nm) .

Q. How do the 2,3-dimethoxy substituents influence peptide secondary structure and aggregation?

Answer: The methoxy groups enhance hydrophobicity and π-stacking interactions, promoting β-sheet or amyloid-like fibril formation. In hydrogel studies, analogous Fmoc-amino acids (e.g., Fmoc-phenylalanine) form networks governed by substituent size and dynamics. Rheological analysis (storage modulus G’) and TEM imaging are critical for characterizing self-assembly . Adjusting solvent polarity (e.g., DMSO/H₂O ratios) can modulate aggregation kinetics .

Q. What strategies mitigate dipeptide formation during Fmoc protection of this compound?

Answer: Dipeptide byproducts arise from incomplete Fmoc activation or residual amino groups. Mitigation includes:

- pH control : Maintain pH 8–9 during Fmoc-Cl reactions to avoid protonation of free amines while preventing base-induced Fmoc degradation .

- Excess Fmoc-Cl : Use 1.2–1.5 equivalents to ensure complete protection, with quenching via aqueous washes .

- HPLC purification : Separate dipeptides using gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How is this compound utilized in isotope-labeled peptide studies?

Answer: 15N or 13C-labeled derivatives enable NMR-based structural analysis of peptides. For example:

Q. Can this compound be integrated with orthogonal protecting groups for branched peptide synthesis?

Answer: Yes, compatibility with Alloc, ivDde, or photolabile groups (e.g., NVOC) allows selective deprotection for branched architectures. Key steps:

- Sequential deprotection : Use Pd(0)/PhSiH₃ for Alloc removal or UV light for NVOC cleavage.

- Validation : Monitor via MALDI-TOF MS to ensure fidelity .

Methodological Notes

- Contradictions in Data : Some protocols recommend TFA cleavage for resin-bound peptides, but prolonged exposure risks demethylation of methoxy groups. Limit TFA exposure to <2 hours and use scavengers (e.g., triisopropylsilane) to mitigate side reactions .

- Critical Parameters : Steric effects from the 2,3-dimethoxy groups reduce coupling efficiency by ~15% compared to unsubstituted Fmoc-phenylalanine. Compensate with elevated temperatures (40–50°C) during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.